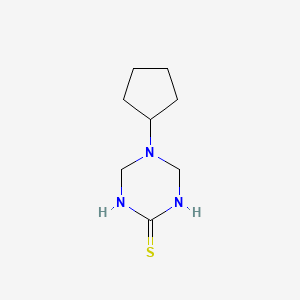
5-Cyclopentyl-1,3,5-triazinane-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopentyl-1,3,5-triazinane-2-thione, also known as CCT, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as drug discovery, material science, and catalysis.
Wirkmechanismus
The mechanism of action of 5-Cyclopentyl-1,3,5-triazinane-2-thione is mainly attributed to its ability to bind to specific targets such as enzymes and receptors. It acts as a competitive inhibitor by binding to the active site of the target protein, thereby preventing the substrate from binding and inhibiting the enzymatic activity. 5-Cyclopentyl-1,3,5-triazinane-2-thione has also been shown to modulate various signaling pathways, leading to its anti-inflammatory and anticancer effects.
Biochemical and physiological effects:
5-Cyclopentyl-1,3,5-triazinane-2-thione has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 5-Cyclopentyl-1,3,5-triazinane-2-thione has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, 5-Cyclopentyl-1,3,5-triazinane-2-thione has been reported to enhance cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
5-Cyclopentyl-1,3,5-triazinane-2-thione has several advantages for lab experiments, including its easy synthesis, high purity, and low toxicity. However, it also has some limitations, such as its low solubility in water, which can affect its bioavailability and efficacy. Moreover, 5-Cyclopentyl-1,3,5-triazinane-2-thione's mechanism of action is not fully understood, which can make it challenging to optimize its therapeutic potential.
Zukünftige Richtungen
Future research on 5-Cyclopentyl-1,3,5-triazinane-2-thione should focus on elucidating its mechanism of action and identifying its specific targets. This can lead to the development of more potent and selective inhibitors with fewer side effects. Additionally, 5-Cyclopentyl-1,3,5-triazinane-2-thione's potential as a building block for the synthesis of novel materials should be further explored. Finally, more studies are needed to investigate the safety and efficacy of 5-Cyclopentyl-1,3,5-triazinane-2-thione in vivo, which can pave the way for its clinical development as a potential therapeutic agent.
Synthesemethoden
5-Cyclopentyl-1,3,5-triazinane-2-thione can be synthesized through a multistep process starting from the reaction of cyclopentanone with thiosemicarbazide, followed by cyclization and reduction. The purity and yield of 5-Cyclopentyl-1,3,5-triazinane-2-thione can be improved through various purification techniques such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
5-Cyclopentyl-1,3,5-triazinane-2-thione has been extensively studied for its potential applications as a drug lead compound due to its ability to inhibit various enzymes and receptors. It has shown promising results in the treatment of cancer, Alzheimer's disease, and inflammation. 5-Cyclopentyl-1,3,5-triazinane-2-thione has also been investigated for its potential use in material science as a building block for the synthesis of novel polymers and metal-organic frameworks. Additionally, 5-Cyclopentyl-1,3,5-triazinane-2-thione has been explored for its catalytic properties in various organic reactions.
Eigenschaften
IUPAC Name |
5-cyclopentyl-1,3,5-triazinane-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3S/c12-8-9-5-11(6-10-8)7-3-1-2-4-7/h7H,1-6H2,(H2,9,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYIWGDYXOHTXCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CNC(=S)NC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclopentyl-1,3,5-triazinane-2-thione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Azoniaspiro[4.5]decane chloride (1:1)](/img/structure/B2856943.png)
![3-[[1-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanoyl]piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2856945.png)
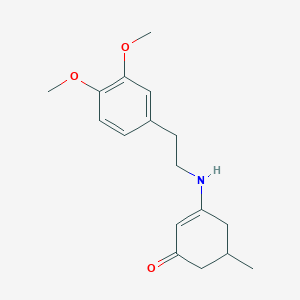
![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide](/img/structure/B2856948.png)
![6-Methyl-2-(3-(p-tolylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2856949.png)
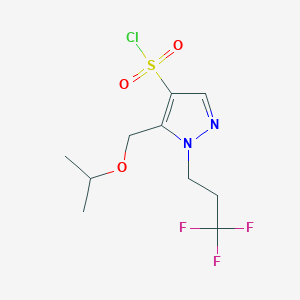
![2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]-1,3-oxazol-5-amine](/img/structure/B2856952.png)
![6-fluoro-N-{2-[(quinazolin-4-yl)amino]ethyl}pyridine-3-carboxamide](/img/structure/B2856954.png)
![2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-3,4-dimethoxypyridine](/img/structure/B2856956.png)
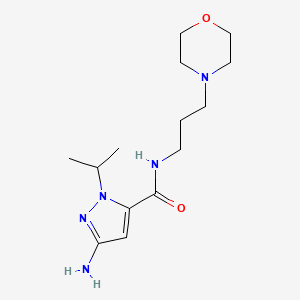
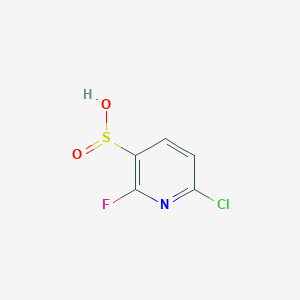
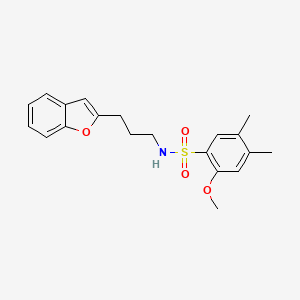
![3-Amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B2856960.png)
